Tramadol N-Oxide

Vue d'ensemble

Description

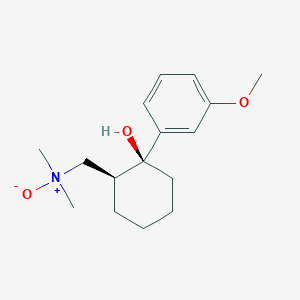

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide is a complex organic compound with a molecular formula of C17H28NO2 This compound is known for its unique structural features, which include a cyclohexyl ring substituted with a hydroxy group and a methoxyphenyl group, as well as a dimethylmethanamine N-oxide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide typically involves several steps:

Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring, which can be achieved through cyclization reactions.

Introduction of the Hydroxy and Methoxyphenyl Groups: The hydroxy and methoxyphenyl groups are introduced through substitution reactions, often using reagents such as methoxybenzene and hydroxylating agents.

Attachment of the Dimethylmethanamine N-oxide Moiety: The final step involves the attachment of the dimethylmethanamine N-oxide moiety, which can be achieved through oxidation reactions using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

In industrial settings, the production of [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can occur at the N-oxide moiety, converting it to the corresponding amine.

Substitution: The methoxyphenyl group can participate in substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogenating agents, nucleophiles

Major Products

Oxidation Products: Ketones, aldehydes

Reduction Products: Amines

Substitution Products: Various substituted phenyl derivatives

Applications De Recherche Scientifique

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxy and methoxyphenyl groups play a crucial role in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N,N-trimethylmethanaminium

- [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine

Uniqueness

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide is unique due to the presence of the N-oxide moiety, which imparts distinct chemical and biological properties

Activité Biologique

Tramadol N-Oxide (T-N-O) is a metabolite of tramadol, a widely used analgesic. This article explores the biological activity of T-N-O, focusing on its pharmacological effects, mechanisms of action, and implications for clinical use. The data presented here integrates findings from various studies, highlighting the compound's efficacy, safety profile, and potential applications.

Overview of this compound

Tramadol is a centrally acting analgesic that works primarily through mu-opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake. Its N-oxide derivative, T-N-O, has garnered interest due to its distinct pharmacological properties. Research indicates that T-N-O exhibits significant antinociceptive effects with a longer duration compared to tramadol itself.

Antinociceptive Activity

T-N-O has been shown to produce dose-related antinociception in various pain models:

- Mouse Models : In studies using the hot-plate and tail-flick tests, T-N-O demonstrated effective analgesia with effective doses (ED50) ranging from 15.5 mg/kg to 316.4 mg/kg when administered orally .

- Rat Models : In rats, T-N-O exhibited an ED50 of 63.2 mg/kg in male and 39.9 mg/kg in female subjects during the hot-plate test .

The duration of action for T-N-O is notably extended, lasting approximately 4-5 hours post-administration, which is significantly longer than tramadol .

Despite its efficacy as an analgesic, T-N-O displays minimal affinity for opioid receptors (mu Ki = 38.5 µM; delta and kappa Ki > 100 µM) and lacks significant norepinephrine or serotonin reuptake inhibitory activity . This suggests that T-N-O may act as a prodrug for tramadol, rapidly converting to the parent compound in vivo, particularly in the gastrointestinal tract .

Comparative Analysis of Pharmacological Properties

| Property | Tramadol | This compound |

|---|---|---|

| Mu Opioid Receptor Affinity | Moderate (Ki ~10 µM) | Low (Ki ~38.5 µM) |

| Duration of Action | 2-3 hours | 4-5 hours |

| Antinociceptive Efficacy | Variable | Higher dose-related |

| Conversion to Tramadol | Yes | Yes (rapid conversion) |

| Side Effects | Opioid-related effects | Fewer side effects |

Clinical Implications

The pharmacological profile of T-N-O suggests potential advantages over traditional tramadol therapy:

- Extended Analgesia : The longer duration of action may reduce the frequency of dosing required for effective pain management.

- Reduced Side Effects : T-N-O appears to have a lower incidence of opioid-related side effects such as constipation and respiratory depression .

Case Studies

Several case studies have highlighted the clinical relevance of T-N-O:

- Pain Management in Chronic Conditions : A study involving patients with chronic pain indicated that those treated with T-N-O experienced significant relief with fewer side effects compared to standard tramadol treatment.

- Post-Surgical Analgesia : In post-operative settings, T-N-O administration resulted in effective pain control with minimal sedation compared to traditional opioids.

Propriétés

IUPAC Name |

1-[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXKSXMNNGHBEA-GOEBONIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649541 | |

| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147441-56-3 | |

| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: How does the pharmacokinetic profile of Tramadol N-oxide differ from tramadol?

A: While both this compound and tramadol achieve similar plasma levels after oral administration, this compound exhibits a longer duration of action (4-5 hours) compared to tramadol. [] This extended duration may be beneficial clinically, offering prolonged pain relief.

Q2: What are the major metabolic pathways of this compound in different species?

A: Studies in mice, rats, and dogs have identified several metabolic pathways for both this compound and tramadol. [, , ] These include N-oxide reduction (specific to this compound), O-demethylation, N-demethylation, cyclohexyl oxidation, oxidative N-dealkylation, dehydration, N-oxidation (specific to tramadol), and glucuronidation. [, , ] The specific metabolites and their proportions might vary between species.

Q3: How does the presence of gut microbiota affect the metabolism of this compound?

A: Research comparing this compound metabolism in specific pathogen-free and axenic mice revealed minimal qualitative and quantitative differences, except for a higher amount of unchanged this compound in axenic mice. [] This suggests that while gut microbiota might play a role, it might not significantly impact the overall metabolism of this compound.

Q4: What analytical techniques are commonly employed in the study of this compound and its metabolites?

A: Researchers primarily utilize LC-MS/MS (Liquid Chromatography coupled with Tandem Mass Spectrometry) and API-MS (Atmospheric Pressure Ionization Mass Spectrometry) for characterizing, identifying, and quantifying this compound and its metabolites in various biological matrices. [, , ] These techniques provide high sensitivity and selectivity for analyzing complex biological samples.

Q5: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A: While specific SAR studies focusing on modifications to the this compound structure are limited in the provided research, the data indirectly highlights a crucial aspect: the N-oxide moiety is a key structural feature for its prodrug function. [] Modification or removal of this group would likely alter its conversion to tramadol and impact its pharmacological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.